

3,5-Dichloro-2-iodopyrazine molecular weight and formula

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Compound of Interest

Compound Name: 3,5-Dichloro-2-iodopyrazine

Cat. No.: B179692

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Core Molecular Profile and Physicochemical Properties

3,5-Dichloro-2-iodopyrazine is a polysubstituted aromatic heterocycle featuring a pyrazine core. The strategic placement of two chlorine atoms and one iodine atom makes it a highly valuable and versatile building block in synthetic organic chemistry, particularly for constructing complex pharmaceutical molecules.^[1]

Key Identifiers and Data

The fundamental properties of **3,5-dichloro-2-iodopyrazine** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₄ HCl ₂ IN ₂	[1] [2] [3]
Molecular Weight	274.87 g/mol	[1]
Monoisotopic Mass	273.85614 Da	[3]
CAS Number	136866-30-3	[1] [2]
InChI Key	AEULAQIUCSOQQD-UHFFFAOYSA-N	[1] [3]
SMILES String	C1=C(N=C(C(=N1)I)Cl)Cl	[3]
Physical State	Solid (presumed, typical for similar compounds)	N/A
Hazard Statement	Irritant	[2]

Synthesis and Purification

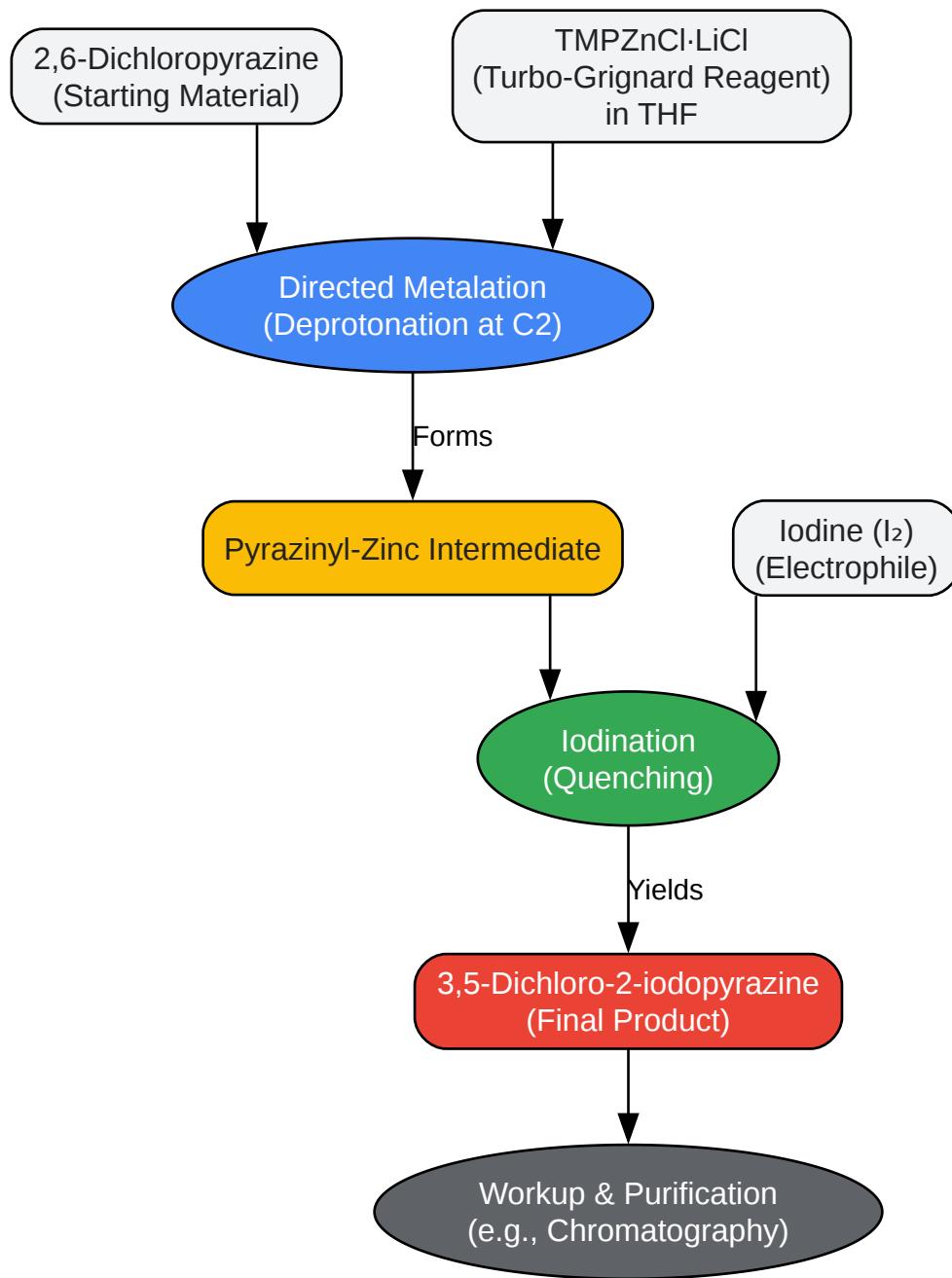
The efficient synthesis of **3,5-dichloro-2-iodopyrazine** is critical for its utility. The most effective reported method involves the direct and regioselective iodination of a readily available precursor, 2,6-dichloropyrazine.[\[1\]](#)

Synthetic Rationale and Mechanism

The key challenge in synthesizing this molecule is achieving iodination at the C2 position with high selectivity. Standard electrophilic iodination methods are often ineffective on the electron-deficient pyrazine ring. Therefore, a more advanced approach is required.

The chosen methodology utilizes a directed metalation approach facilitated by a highly reactive "turbo-Grignard" reagent, specifically 2,2,6,6-tetramethylpiperidyl zinc chloride lithium chloride (TMPZnCl·LiCl).[\[1\]](#) This reagent acts as a potent, non-nucleophilic base that selectively deprotonates the most acidic position on the 2,6-dichloropyrazine ring (the C2 position). The resulting pyrazinyl-zinc intermediate is then quenched with an iodine electrophile (e.g., I₂) to yield the desired product.

The workflow for this synthesis is illustrated below.

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Caption: Synthesis workflow for **3,5-dichloro-2-iodopyrazazine**.

Experimental Protocol

The following is a representative, step-by-step protocol based on the described synthetic strategy.

- Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add dry tetrahydrofuran (THF) to a flame-dried reaction vessel equipped with a magnetic stirrer.
- Reagent Preparation: Cool the THF to the specified reaction temperature (e.g., -10 °C). Add 2,6-dichloropyrazine to the vessel.
- Metalation: Slowly add a solution of TMPZnCl·LiCl in THF to the reaction mixture. Allow the mixture to stir for a defined period (e.g., 1 hour) to ensure complete formation of the zinc intermediate.
- Iodination: Introduce a solution of iodine (I₂) in THF dropwise. The reaction is typically exothermic and may require continued cooling.
- Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with brine.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude product using column chromatography on silica gel to isolate pure **3,5-dichloro-2-iodopyrazine**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), LC-MS, and HPLC.[\[4\]](#)

Chemical Reactivity and Synthetic Applications

The utility of **3,5-dichloro-2-iodopyrazine** stems from the differential reactivity of its three halogen substituents. This allows for selective, stepwise functionalization, making it a powerful tool for building molecular complexity.

- Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for classic cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups) at the C2 position.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are susceptible to SNAr reactions, particularly when activated by the electron-withdrawing pyrazine ring.[1] This reactivity allows for the introduction of nucleophiles like amines, alcohols, or thiols at the C3 and C5 positions. The reaction conditions can often be tuned to favor substitution at one site over the other.

The differential reactivity enables a logical, multi-step synthetic sequence.



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Caption: Stepwise functionalization pathway for **3,5-dichloro-2-iodopyrazine**.

This strategic reactivity makes the compound a cornerstone intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other biologically active molecules where a substituted pyrazine scaffold is required.

Safety, Handling, and Storage

As with all halogenated organic reagents, proper safety protocols must be strictly followed when handling **3,5-dichloro-2-iodopyrazine**.

- Hazard Classification: The compound is classified as an irritant.[2] Direct contact with the skin, eyes, and respiratory tract should be avoided.
- Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. It should be kept away from incompatible materials such as strong oxidizing agents.

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